

preparing PD173074 stock solutions for experiments

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Compound of Interest		
Compound Name:	PD173074	
Cat. No.:	B1679126	Get Quote

Application Notes and Protocols for PD173074

Introduction

PD173074 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1][2] As an ATP-competitive tyrosine kinase inhibitor, it primarily targets FGFR1 and FGFR3, with IC50 values of 21.5 nM and 5 nM, respectively.[3][4] It also demonstrates inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 in the range of 100-200 nM.[1][5] PD173074 exhibits high selectivity for FGFRs, being approximately 1000-fold more selective for FGFR1 than for Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src.[5][6] Due to its specific mechanism of action, PD173074 is a valuable tool for studying FGFR signaling in various biological processes, including cell proliferation, angiogenesis, and differentiation.[2][7][8]

Mechanism of Action

PD173074 functions by competing with ATP for the binding site in the kinase domain of FGFRs. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades. A key pathway inhibited by **PD173074** is the MAPK/ERK pathway, which plays a crucial role in cell growth and survival.[9][10] By inhibiting FGFR activation, **PD173074** can suppress the proliferation and induce apoptosis in cancer cells that overexpress FGFRs.[5][7]



Quantitative Data Summary

The following tables provide key quantitative data for **PD173074**.

Table 1: Chemical and Physical Properties

Property	Value	Reference(s)	
Molecular Weight	523.67 g/mol	[3][6]	
Molecular Formula	C28H41N7O3	[3]	
CAS Number	219580-11-7	[3]	
Appearance	Yellow solid powder		
Purity	≥97%		

Table 2: Inhibitory Concentrations (IC50)

Target	IC ₅₀ Value	Reference(s)
FGFR1	21.5 - 25 nM	[1][5]
FGFR3	5 nM	[3]
VEGFR2	100 - 200 nM	[1][5]
PDGFR	17.6 μΜ	
c-Src	19.8 μΜ	

Table 3: Solubility Data

Solvent	Maximum Concentration	Reference(s)	
DMSO	100 - 105 mg/mL (approx. 191 - 200 mM)	[5][6]	
Ethanol	100 mg/mL (approx. 191 mM)	[6]	
Water	Insoluble	[5][6]	



Table 4: Storage Conditions

Form	Temperature	Duration	Reference(s)
Solid	+2 to +8°C	Refer to manufacturer	
Stock Solution (DMSO)	-20°C	Up to 6 months	[1][3][9]
Stock Solution (DMSO)	-80°C	Up to 1 year	[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution into cell culture media for various in vitro assays.

Materials:

- PD173074 powder (e.g., 5 mg)
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional)
- Pipettes and sterile tips

Procedure:

- Calculate Required Solvent Volume: Based on the molecular weight of PD173074 (523.67 g/mol), calculate the volume of DMSO needed to achieve a 10 mM concentration.
 - Calculation: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight (g/mol))



- For 5 mg: Volume (μ L) = (0.005 g / (0.010 mol/L * 523.67 g/mol)) * 1,000,000 = 954.8 μ L
- Aliquot PD173074: Weigh the desired amount of PD173074 powder and place it in a sterile vial.
- Add Solvent: Carefully add the calculated volume of fresh DMSO to the vial containing the PD173074 powder.
- Dissolve Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound.
- Aid Dissolution (If Necessary): If the compound does not fully dissolve, warm the solution at 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes until the solution is clear.[1][11]
- Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 6 months or -80°C for up to one year.[9] Avoid repeated freeze-thaw cycles.[9]

Protocol 2: Preparation of a Formulation for In Vivo Animal Studies

This protocol provides an example of how to formulate **PD173074** for administration in animal models, based on a published method.[5][12] This formulation is intended for immediate use.

Materials:

- PD173074 stock solution in DMSO (e.g., 150 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween® 80
- Sterile deionized water (ddH₂O) or saline
- Sterile tubes

Procedure (to prepare 1 mL of dosing solution):

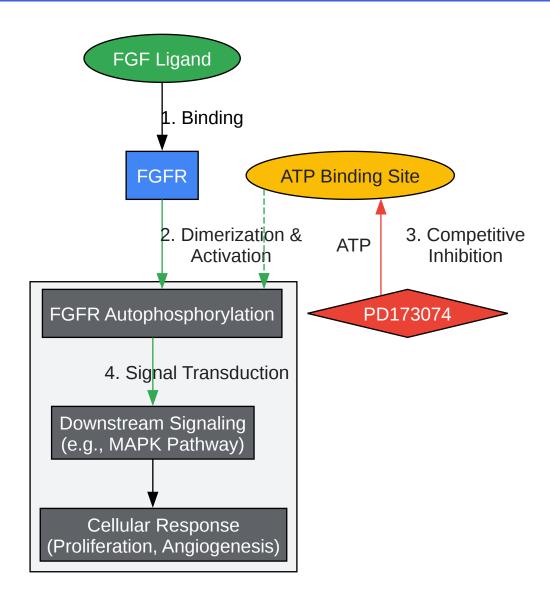


- Initial Dilution: In a sterile tube, add 400 μL of PEG300.
- Add Drug: Add 20 μ L of a 150 mg/mL **PD173074** stock solution in DMSO to the PEG300. Mix thoroughly until the solution is clear.
- Add Surfactant: Add 50 μ L of Tween® 80 to the mixture. Mix again until the solution is clear and homogeneous.
- Final Dilution: Add 530 μL of sterile ddH2O to bring the total volume to 1 mL.
- Administration: Mix the final solution well before administration. This formulation should be prepared fresh and used immediately for optimal results.[5][12] Animal dosing of 1-2 mg/kg/day via intraperitoneal injection has been reported to be effective.[1][5]

Visualizations

PD173074 Mechanism of Action



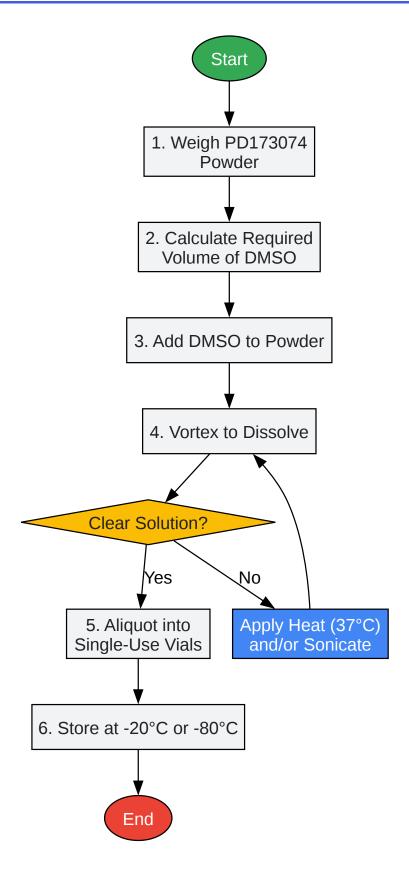


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Caption: PD173074 competitively inhibits ATP binding to the FGFR kinase domain.

Experimental Workflow for Stock Solution Preparation





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Caption: Workflow for preparing **PD173074** stock solutions for research.



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